2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
2,4,5-trifluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c1-25-16-13(19)9(7-10(18)14(16)20)17(24)23-8-11-15(22-5-4-21-11)12-3-2-6-26-12/h2-7H,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKFUWUASIBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-Trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse scientific literature.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide typically involves multiple steps, including the formation of the pyrazine and furan rings followed by the introduction of the trifluoromethyl and methoxy groups. The general synthetic route includes:
- Formation of Pyrazine Ring : Reaction of furan derivatives with appropriate precursors.
- Introduction of Trifluoromethyl Group : Using trifluoroacetic anhydride or similar reagents.
- Final Coupling : Formation of the amide bond with 3-methoxybenzoyl chloride.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression or inflammation.
- Signal Transduction Modulation : It could modulate pathways involved in cellular proliferation and apoptosis.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of similar compounds, suggesting potential applications in cancer therapy and anti-inflammatory treatments.
- Anticancer Activity :
- Anti-inflammatory Effects :
Data Table: Biological Activities and Findings
Case Studies
- Case Study on Melanoma Cells :
- Inflammation Model :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,4,5-trifluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methoxybenzamide exhibit significant anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds against various cancer cell lines by modulating biological pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related compounds has demonstrated efficacy against a range of bacterial strains, indicating that this class of compounds could serve as a basis for developing new antibiotics .
Anti-inflammatory Effects
Preliminary investigations have highlighted the anti-inflammatory potential of similar structures. Compounds with trifluoromethyl substitutions have been noted for their ability to inhibit inflammatory cytokines, making them candidates for treating inflammatory diseases .
Supramolecular Chemistry
The presence of nitrogen-containing heterocycles in the structure allows for applications in supramolecular chemistry. These compounds can act as bridging ligands in coordination complexes, which are essential for developing new materials with specific electronic or optical properties .
Organic Electronics
Research into fluorinated organic compounds indicates their suitability for applications in organic electronics. Their unique electronic properties can enhance charge transport in organic semiconductors, which is crucial for developing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of trifluoromethylated benzamides showed selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinase pathways involved in cell proliferation .
- Antimicrobial Evaluation : Research conducted by the American Society for Microbiology demonstrated that structurally similar compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzamide structure could yield potent antibacterial agents .
- Supramolecular Applications : In a study on coordination chemistry, it was found that nitrogen-containing heterocycles could form stable complexes with transition metals, enhancing their applicability in catalysis and material synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of the Benzamide Core
- Target Compound: Benzamide substitutions: 2,4,5-Trifluoro, 3-methoxy. Amide substituent: (3-(Furan-2-yl)pyrazin-2-yl)methyl.
Compound AB2997 (CAS 865246-27-1) :
- Benzamide substitutions : Identical 2,4,5-trifluoro and 3-methoxy groups.
- Amide substituent : 1-Hydroxy-2-methylpropan-2-yl.
- Key differences : The simpler hydroxy-isopropyl substituent likely enhances hydrophilicity compared to the aromatic pyrazine-furan group in the target compound. AB2997 is marketed as an intermediate, suggesting the target compound’s pyrazine-furan moiety may optimize receptor binding or metabolic stability .
- Example 2 from : Benzamide substitutions: 3,5-Bis(trifluoromethyl). Amide substituent: Ethyl-methyl carboxamide linked to a pyrazine-oxadiazole hybrid. Key differences: The bis-trifluoromethyl groups increase lipophilicity and steric hindrance, while the oxadiazole ring (vs.
Heterocyclic Moieties and Functional Implications
Physicochemical Properties (Inferred)
Research Implications and Gaps
- Target Compound : The pyrazine-furan moiety may confer unique pharmacokinetic properties, but the absence of direct experimental data (e.g., binding affinity, toxicity) limits conclusive comparisons. Computational studies using density-functional theory (DFT), as in , could model its electronic structure and reactivity .
- Structural Analogs : Compounds like AB2997 and Example 2 highlight the role of substituent engineering in tuning physicochemical and biological profiles. For instance, oxadiazole rings (Example 2) are often used to enhance metabolic stability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
